Product packaging for 6-Bromo-7-chloro-8-methylquinoline(Cat. No.:CAS No. 1033202-16-2)

6-Bromo-7-chloro-8-methylquinoline

Cat. No.: B1522409
CAS No.: 1033202-16-2
M. Wt: 256.52 g/mol
InChI Key: QWMCRDQMAVQABM-UHFFFAOYSA-N
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Description

The precise substitution pattern of 6-Bromo-7-chloro-8-methylquinoline, featuring two different halogens and a methyl group at specific positions on the quinoline (B57606) core, renders it a molecule of considerable interest for synthetic and medicinal chemists. Its structure suggests a platform for creating diverse molecular architectures with finely-tuned electronic and steric properties.

PropertyValue
CAS Number 1033202-16-2 bldpharm.comgoogle.com
Molecular Formula C₁₀H₇BrClN google.com
Molecular Weight 256.53 g/mol bldpharm.com
Canonical SMILES CC1=C(C(=C(C=C2)Br)C=C2N=C1)Cl
InChI Key Not Publicly Available

Quinolines and their derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. durham.ac.uk The introduction of halogen atoms (such as bromine and chlorine) and methyl groups onto the quinoline framework is a well-established strategy for modulating the physicochemical and biological properties of these compounds. Halogenation can significantly enhance a molecule's lipophilicity, which can improve its ability to cross biological membranes, and can also influence its metabolic stability and binding affinity to target proteins. researchgate.net

Halogenated 8-hydroxyquinolines, for instance, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. researchgate.netresearchgate.net The specific placement of halogens can lead to compounds with potent and selective activities. Similarly, methylquinolines have been the subject of extensive research; for example, 8-methylquinoline (B175542) has been studied for its carcinogenic potential, highlighting the biological impact of substitution on the quinoline ring. researchwithrutgers.comnih.gov The combination of both methyl and halogen substituents, as seen in this compound, therefore represents a strategic design choice for chemists seeking to develop novel bioactive molecules.

The research significance of the this compound scaffold lies primarily in its potential as a versatile chemical building block. aablocks.comchemenu.com The dihalogenated nature of the molecule presents multiple opportunities for regioselective functionalization. Modern organic synthesis techniques, particularly palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig amination), are frequently employed to modify haloquinolines. durham.ac.ukaablocks.com

The differential reactivity of the C-Br bond at position 6 versus the C-Cl bond at position 7 could potentially allow for stepwise, selective introduction of new functional groups. This enables the synthesis of complex, three-dimensional molecules from a relatively simple starting material. This scaffold is a valuable intermediate for creating libraries of novel compounds that can be screened for various biological activities.

Given the established importance of the quinoline core, this compound is relevant to several key research areas.

Medicinal Chemistry and Drug Discovery : The primary research domain for this compound is in the design and synthesis of new therapeutic agents. Quinoline derivatives have long been used as antimalarial drugs (e.g., chloroquine), and modern derivatives are investigated for their potential as anticancer, antibacterial, and antiviral agents. durham.ac.ukchemenu.com The this compound structure could serve as a precursor for novel inhibitors of enzymes like kinases or for agents that intercalate with DNA.

Organic Synthesis and Methodology Development : The compound is an ideal substrate for developing and refining new synthetic methodologies. Research could focus on achieving selective C-C and C-N bond formation at the chlorinated or brominated positions, contributing to the broader toolkit of synthetic organic chemistry. durham.ac.ukacs.org

Materials Science : While a more nascent area for this specific compound, quinoline derivatives have been explored for applications in materials science, such as in the creation of dyes, sensors, and as ligands for catalysis. The unique electronic properties conferred by the bromo-chloro-methyl substitution pattern could be harnessed to develop novel functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrClN B1522409 6-Bromo-7-chloro-8-methylquinoline CAS No. 1033202-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-7-chloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-9(12)8(11)5-7-3-2-4-13-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMCRDQMAVQABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1Cl)Br)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674519
Record name 6-Bromo-7-chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-16-2
Record name 6-Bromo-7-chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromo 7 Chloro 8 Methylquinoline and Analogous Derivatives

Strategic Approaches to the Regioselective Construction of the Quinoline (B57606) Core with Halogen and Methyl Substitutions

Regioselective control—the ability to place substituents at specific positions on the quinoline ring—is a central challenge. This is addressed through various strategic approaches, from direct functionalization to complex multi-step sequences.

Direct C-H functionalization is an atom-economical approach to introduce substituents onto a quinoline scaffold. nih.gov However, the inherent reactivity of the quinoline ring often leads to substitution at specific positions. Electrophilic substitution on the quinoline ring is generally preferred at the 5- and 8-positions. pharmaguideline.com

Recent advances have focused on metal-catalyzed reactions to control the position of substitution. For instance, methods for the C5-selective halogenation of quinoline derivatives have been developed using readily available N-halosuccinimides (NCS, NBS, NIS) in water, notable for being metal-free. rsc.orgrsc.org Copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has also been demonstrated, showcasing high site selectivity. beilstein-journals.orgbeilstein-journals.org While these methods target the C5 position, they highlight the ongoing efforts to achieve regiocontrol in direct halogenation. Direct methylation presents similar challenges, with recent research exploring methods for introducing methyl groups into pyridines and quinolines. biu.ac.ilresearchgate.net

MethodReagent/CatalystPosition SelectivityReference
Metal-Free HalogenationN-halosuccinimides (NCS, NBS, NIS) in waterC5 rsc.org
Copper-Promoted BrominationCu(OAc)₂·H₂O with alkyl bromidesC5 (on 8-aminoquinolines) beilstein-journals.org
Rhodium-Catalyzed Alkylation[Rh(cod)Cl]₂ with tert-butyl acrylateC2 (on quinoline N-oxide) nih.gov

Constructing the quinoline ring from appropriately substituted precursors is a powerful strategy to ensure the correct placement of functional groups. This "multi-step" approach involves a sequence of reactions where the final cyclization step forms the desired substituted quinoline. youtube.comresearchgate.netyoutube.comlibretexts.org

A common strategy involves starting with a substituted aniline. For the target molecule, a plausible precursor would be 4-bromo-5-chloro-6-methylaniline. This aniline could then undergo a cyclization reaction with a suitable three-carbon unit to form the quinoline's pyridine (B92270) ring. A patent for a similar compound, 6-bromo-3-(chlorophenyl-methyl)-2-methoxy-quinoline, outlines a multi-step process that includes the synthesis of 3-benzyl-6-bromo-2-chloro-quinoline as a key intermediate, which is then further modified. google.com This illustrates the principle of building complexity through a sequence of controlled reactions.

Example of a Multi-Step Synthetic Logic:

Start with a Precursor: Begin with a benzene-based molecule that has the desired bromine, chlorine, and methyl groups in the correct relative positions.

Introduce Nitrogen: Convert this precursor into a substituted aniline.

Cyclization: React the aniline with reagents that will form the second ring of the quinoline structure.

Final Modification: Perform any necessary final adjustments to the functional groups.

Several classical and modern named reactions provide reliable pathways to the quinoline core. These methods often involve the condensation and cyclization of anilines with carbonyl compounds.

Knorr Quinoline Synthesis: This reaction typically converts β-ketoanilides into 2-hydroxyquinolines (2-quinolones) using strong acids like sulfuric acid. synarchive.comiipseries.org By starting with a β-ketoanilide derived from a pre-substituted aniline, one can generate a quinoline with substituents on the benzene (B151609) ring. iipseries.org The reaction conditions can sometimes be tuned to favor the formation of 4-hydroxyquinolines instead. wikipedia.org

Vilsmeier-Haack Reaction: This reaction is primarily used for the formylation (addition of a -CHO group) of electron-rich aromatic compounds using a "Vilsmeier reagent," typically formed from DMF and POCl₃. organic-chemistry.orgchemistrysteps.commychemblog.com While not a direct quinoline synthesis, it is a powerful tool for functionalizing aromatic precursors or the quinoline ring itself, creating aldehyde intermediates that can be used in subsequent synthetic steps. ijpcbs.com The reaction generally works best on aromatic rings with electron-donating groups. chemistrysteps.commychemblog.com

Other Notable Reactions:

Skraup Synthesis: This involves reacting aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline. pharmaguideline.com Using a substituted aniline allows for the synthesis of substituted quinolines. pharmaguideline.com For example, 4-bromobenzenamine can be used to synthesize 6-bromoquinoline. chemicalbook.com

Combes Synthesis: This method produces 2,4-disubstituted quinolines by condensing an aniline with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization. pharmaguideline.comiipseries.org

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.com It is a versatile method for preparing substituted quinolines. organic-chemistry.org

Named ReactionPrecursorsProduct Type
Knorr Synthesisβ-ketoanilides2-Hydroxyquinolines
Skraup SynthesisAnilines, glycerol, oxidizing agentQuinolines
Combes SynthesisAnilines, 1,3-dicarbonyl compounds2,4-Disubstituted quinolines
Friedländer Synthesis2-Aminoaryl aldehydes/ketones, methylene carbonylsSubstituted quinolines

Functional Group Interconversions and Post-Synthetic Modifications on the 6-Bromo-7-chloro-8-methylquinoline Framework

An alternative to building the quinoline from scratch is to start with a simpler quinoline, such as 8-methylquinoline (B175542), and then selectively add the halogen substituents.

Achieving regioselective halogenation on a quinoline ring that already contains substituents is a significant synthetic challenge. The electronic properties and steric hindrance of the existing groups direct the position of incoming electrophiles.

Selective Bromination: The bromination of 8-substituted quinolines has been studied, and the reaction can lead to a mixture of mono- and di-bromo derivatives depending on the conditions and the amount of brominating agent used. researchgate.net For example, reacting 8-substituted quinolines with molecular bromine can result in substitution at the 5- and 7-positions. researchgate.net Reagents like N-bromosuccinimide (NBS) are also commonly used for bromination. The challenge lies in directing the bromine specifically to the C-6 position while another substituent is at C-8.

Selective Chlorination: Similar to bromination, direct chlorination must overcome regioselectivity issues. Enzymatic methods have been explored, such as the use of a flavin-dependent halogenase that can specifically chlorinate hydroxyquinolines ortho to the hydroxyl group. usu.edu Chemical methods often employ reagents like thionyl chloride or N-chlorosuccinimide (NCS). google.comcuny.edu For instance, a patented process uses NCS to chlorinate a 3-benzyl-6-bromo-2-methoxy quinoline. google.com

The 8-methyl group can either be present on the aniline precursor before cyclization or be added to the quinoline ring later. Synthesizing 4-chloro-8-methylquinolin-2(1H)-one, for example, starts from 4-hydroxy-8-methylquinolin-2(1H)-one, indicating the methyl group was incorporated from the beginning of the synthetic sequence. mdpi.com

Direct C-H methylation of the quinoline ring at the C-8 position is a modern approach. Methodologies are being developed for the side-chain modification and functionalization of methyl groups at the C2 and C8 positions of quinoline, often utilizing metal-catalyzed C(sp³)–H activation. researchgate.net The introduction of a methyl group can significantly alter the biological properties of the molecule. biu.ac.il

Optimization of Reaction Conditions for Enhanced Yield, Purity, and Scalability

The efficient synthesis of polysubstituted quinolines, including halogenated derivatives, is a focal point of extensive research. Optimization strategies are crucial for transitioning from laboratory-scale synthesis to industrial production. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time. Modern techniques are geared towards creating more sustainable, safer, and cost-effective chemical processes.

Role of Catalysis in Halogenated Quinoline Synthesis

Catalysis is fundamental to the synthesis of quinoline derivatives, offering pathways with higher efficiency, selectivity, and functional group tolerance under milder conditions. Both transition-metal-catalyzed and metal-free approaches have been developed for the synthesis and functionalization of the quinoline core, including halogenation.

Transition metal catalysts, such as those based on rhodium, ruthenium, cobalt, copper, palladium, and iron, have been instrumental in developing C-H activation and heteroannulation reactions for quinoline synthesis. mdpi.comrsc.org For instance, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters provides a regioselective route to quinoline carboxylates. mdpi.com Similarly, cobalt-catalyzed cyclization of acetophenones and anilines offers access to a variety of quinoline skeletons with high yields. mdpi.com In the context of halogenation, metal-mediated strategies have been reported for remote C5- and/or C7-halogenations of quinoline derivatives. rsc.org These methods often provide excellent regioselectivity, which can be difficult to achieve with traditional electrophilic substitution reactions.

Conversely, the demand for greener and more economical processes has spurred the development of metal-free catalytic systems. An efficient method for the C5-selective halogenation of quinoline derivatives utilizes readily available N-halosuccinimides (NCS, NBS, and NIS) as halogenating agents in water, proceeding without any metal catalysts, oxidants, or additives. rsc.org Metal-free protocols have also been established for the C5-H halogenation of 8-substituted quinolines using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. rsc.org These reactions can proceed at room temperature, are operationally simple, and show high generality and regioselectivity. rsc.org

The choice of catalyst directly influences the reaction's outcome, as illustrated by the selective hydrogenation of bromoquinolines. While metallic catalysts often lead to hydrodehalogenation, molybdenum disulfide (MoS₂) catalysts have been shown to hydrogenate the nitrogen-containing ring without cleaving the C-Br bond. rsc.org

Catalytic SystemReaction TypeKey AdvantagesExample Substrate/Product
Rhodium (Rh)C-H Activation/CyclizationHigh regioselectivity, mild conditionsAnilines + Alkynyl esters → Quinoline carboxylates mdpi.com
Cobalt (Co)C-H Activation/CyclizationHigh yields, broad functional group toleranceAcetophenone + Aniline → Substituted quinolines mdpi.com
Copper (Cu), Palladium (Pd), Iron (Fe)Remote C-H HalogenationSpecific C5/C7 regioselectivity8-Amidoquinolines → C5-Halogenated quinolines rsc.org
Metal-Free (N-halosuccinimides in H₂O)Selective HalogenationEnvironmentally friendly, no metal waste, simpleQuinoline derivatives → C5-Halogenated quinolines rsc.org
Metal-Free (Trihaloisocyanuric acid)Remote C-H HalogenationAtom-economical, room temperature, high selectivity8-Substituted quinolines → C5-Halogenated quinolines rsc.org
Application of Flow Chemistry for Efficient Production

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. ucd.ie These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. rsc.org For the production of quinolines and their halogenated analogs, flow chemistry provides a robust and efficient alternative.

Continuous-flow reactors enable the safe handling of hazardous reagents and intermediates by minimizing the volume of reactive material at any given time. rsc.org This is particularly relevant for highly exothermic or fast reactions often encountered in halogenation. rsc.org The high surface-area-to-volume ratio in microreactors or flow systems allows for superior temperature control, preventing the formation of side products and improving selectivity.

Photochemical synthesis of quinolines has been successfully translated to continuous-flow processes. ucd.ie For example, a tandem photoisomerization-cyclization process has been developed in a flow setup to produce a variety of substituted quinolines. ucd.ievapourtec.com The use of high-power LED lamps in these systems has demonstrated higher productivity and efficiency compared to conventional mercury lamps. ucd.ievapourtec.comresearchgate.net Such flow protocols can achieve high yields and throughputs exceeding one gram per hour, showcasing their scalability. ucd.ieresearchgate.net

The integration of real-time monitoring allows for rapid optimization of reaction conditions, such as residence time, temperature, and reagent stoichiometry, leading to faster process development compared to batch methods. acs.org Furthermore, flow systems can be "telescoped," where the output from one reactor is fed directly into a subsequent reactor for the next synthetic step, streamlining multi-step syntheses and reducing manual handling and purification steps. ucd.ievapourtec.com This has been demonstrated by coupling the photochemical flow synthesis of quinolines with a subsequent hydrogenation reaction to produce tetrahydroquinolines. ucd.ievapourtec.com

Flow Chemistry ProcessKey FeaturesAdvantagesReported Throughput/Scale
Photochemical Isomerization-CyclizationHigh-power LED irradiation, tandem reactionHigh productivity and efficiency, scalable ucd.ievapourtec.com> 1 gram/hour ucd.ieresearchgate.net
Iminyl Radical CyclizationPhotochemical flow setup, rapid optimizationEnhanced safety, scalable to multigram quantities acs.orgMultigram production demonstrated acs.org
Allene-Based CascadeTranslation from batch to continuous protocolFaster and cleaner process, gram-scale production acs.org5-10 grams per day acs.org
Magnesiation of ChloroquinolinesUse of mixed lithium-magnesium reagents in flowMild conditions, scalable synthesisApplicable to scalable quantities durham.ac.uk

Reactivity Profile and Mechanistic Organic Transformations of 6 Bromo 7 Chloro 8 Methylquinoline

Reactivity of Halogen Substituents: Nucleophilic Aromatic Substitution and Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms on the carbocyclic ring of the quinoline (B57606) system provides distinct sites for reactivity, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in diversifying the 6-bromo-7-chloro-8-methylquinoline scaffold for various applications.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira) for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In the context of dihaloquinolines like this compound, these reactions offer a regioselective pathway to introduce a wide array of functional groups.

The general mechanism for these cross-coupling reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. uwindsor.ca Transition-metal-catalyzed coupling reactions are a versatile method for creating chemical bonds and can be categorized into traditional, reductive, and oxidative coupling, with the latter occurring between two nucleophiles. rsc.org

Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective coupling. Generally, the C-Br bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond. This allows for the selective substitution of the bromine atom at the C-6 position.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond would likely lead to the preferential formation of the 6-alkynyl-7-chloro-8-methylquinoline derivative.

The development of potent and selective phosphodiesterase type 4D (PDE4D) inhibitors has utilized palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines, a structurally related heterocyclic system. nih.gov This highlights the broad applicability of these methods in medicinal chemistry.

Directed Nucleophilic Substitution Reactions on the Quinoline Ring

Nucleophilic substitution on the quinoline ring itself typically occurs at the 2- and 4-positions of the pyridine (B92270) ring, which are electron-deficient. tutorsglobe.comresearchgate.net However, the presence of activating groups or specific reaction conditions can direct nucleophiles to other positions. While direct nucleophilic substitution on the carbocyclic ring of this compound is less common, the halogen substituents themselves are prime sites for such reactions.

In related chloroquinolines, nucleophilic substitution at the 4-position has been studied extensively. mdpi.com For instance, the 4-chloro group in 4-chloro-8-methylquinolin-2(1H)-one can be displaced by various nucleophiles. mdpi.com Halogenated quinolines at positions 2 and 4 readily undergo nucleophilic substitution reactions. quimicaorganica.org The mechanism typically proceeds through an addition-elimination pathway, where the stability of the intermediate is crucial. quimicaorganica.org

Influence of Halogen Position (C-6, C-7) on Reactive Pathways and Selectivity

The relative positions of the bromine and chlorine atoms at C-6 and C-7, respectively, significantly influence the regioselectivity of substitution reactions. The general order of reactivity for halogens in nucleophilic aromatic substitution and many cross-coupling reactions is I > Br > Cl > F. Therefore, the C-6 bromine atom is expected to be the more reactive site.

In electrophilic aromatic substitution, halogens are deactivating yet ortho-, para-directing. libretexts.org The order of reactivity among halogens as deactivating groups is I > Br > Cl > F, with fluorine being the least deactivating. libretexts.org This deactivating effect is due to the inductive withdrawal of electron density from the ring. libretexts.org

For 8-substituted quinolines, metal-free halogenation has been shown to occur selectively at the C-5 position. rsc.org This demonstrates how substituents on the quinoline ring can direct incoming electrophiles to specific positions.

Transformations Involving the Methyl Group at C-8

The methyl group at the C-8 position is a versatile handle for further functionalization. While less reactive than the halogen substituents, it can undergo a variety of transformations.

One common reaction is oxidation, which can convert the methyl group to a carboxylic acid. This transformation provides a key intermediate for the synthesis of more complex molecules. Additionally, the C-H bonds of the methyl group can be activated for functionalization. For instance, rhodium-catalyzed C-H alkylation of quinoline N-oxides has been shown to be selective for the C-8 position. researchgate.net

Electrophilic and Nucleophilic Additions to the Quinoline Nitrogen and Carbon Framework

The quinoline ring system can undergo both electrophilic and nucleophilic additions.

Electrophilic Addition: The nitrogen atom of the quinoline ring is basic and readily reacts with electrophiles, such as acids and Lewis acids, to form quinolinium salts. tutorsglobe.comquimicaorganica.org This protonation or alkylation at the nitrogen atom activates the ring system towards nucleophilic attack. The formation of N-oxides by reaction with peracids is another example of electrophilic attack on the nitrogen. quimicaorganica.org Electrophilic substitution on the carbon framework generally occurs at the C-5 and C-8 positions of the benzene (B151609) ring. tutorsglobe.comyoutube.com

Nucleophilic Addition: Nucleophilic addition to the quinoline ring typically occurs at the C-2 and C-4 positions of the pyridine ring, which are electron-deficient. tutorsglobe.com This can lead to the formation of dihydroquinoline derivatives. youtube.com The presence of an N-acyl or N-sulfonyl group can facilitate the addition of nucleophiles like cyanide, leading to Reissert adducts. tutorsglobe.com

Stereochemical Considerations in Reactions Involving the this compound Scaffold

Stereochemistry becomes a critical consideration when reactions involving the this compound scaffold create new chiral centers. For example, in palladium-catalyzed cross-coupling reactions that introduce a chiral substituent, the stereochemical outcome can be influenced by the choice of chiral ligands on the palladium catalyst.

In reactions involving biaryl systems, where axial chirality is possible, the use of chiral transient directing groups can enable atroposelective C-H functionalization. For instance, palladium-catalyzed atroposelective C-H vinylation of biaryl aldehydes has been achieved with high enantioselectivity using a chiral amino acid ligand. acs.org While this compound itself is not a biaryl, this principle of using chiral catalysts or auxiliaries to control stereochemistry is broadly applicable to the synthesis of chiral derivatives from this scaffold.

Furthermore, reactions at the C-8 methyl group could potentially create a stereocenter, and the stereochemical course of such reactions would need to be carefully considered and controlled.

Advanced Spectroscopic and Structural Characterization Methodologies for 6 Bromo 7 Chloro 8 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 6-Bromo-7-chloro-8-methylquinoline by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the methyl group. Based on the analysis of related quinoline structures, such as 6-methylquinoline (B44275) and 6-bromoquinoline, the aromatic protons are anticipated to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. chemicalbook.comchemicalbook.com The methyl group protons, being attached to the aromatic ring, would likely resonate further downfield than a typical alkyl methyl group, expected around δ 2.5 ppm. chemicalbook.com The specific substitution pattern (bromo, chloro, and methyl groups) will influence the exact chemical shifts and coupling patterns (splitting) of the aromatic protons, allowing for their precise assignment to positions 2, 3, 4, and 5 of the quinoline ring.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Ten distinct signals are expected for this compound, corresponding to the nine carbons of the quinoline ring system and the one carbon of the methyl group. The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen, bromine, and chlorine substituents. Carbons bonded directly to these heteroatoms (C-6, C-7, C-8a, C-8) will have their resonances significantly shifted. The methyl carbon is expected to appear in the upfield region of the spectrum.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Atom Type Spectroscopy Expected Chemical Shift (δ, ppm)
Aromatic Protons (H-2, H-3, H-4, H-5) ¹H-NMR 7.0 - 9.0
Methyl Protons (-CH₃) ¹H-NMR ~2.5
Aromatic Carbons (C-2 to C-8a) ¹³C-NMR 110 - 150

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Formula Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for the unambiguous confirmation of the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). The monoisotopic mass of the compound, with the molecular formula C₁₀H₇BrClN, is calculated to be 254.94504 g/mol . epa.gov HRMS analysis would be expected to yield a molecular ion peak corresponding to this precise mass, thereby confirming the molecular formula and distinguishing it from other potential compounds with the same nominal mass. The presence of bromine and chlorine atoms would also generate a characteristic isotopic pattern in the mass spectrum due to their natural isotopic abundances (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), providing further structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound. The sample is first passed through an LC column, which separates the target compound from any impurities or starting materials. The eluent is then introduced into the mass spectrometer, which provides mass data for the components as they exit the column. A pure sample would ideally show a single chromatographic peak with a corresponding mass spectrum confirming the molecular weight of this compound. Predicted m/z values for common adducts, such as [M+H]⁺ (255.95232) and [M+Na]⁺ (277.93426), can be used to identify the compound's peak. uni.lu

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups. The FT-IR spectrum of this compound is expected to display several key absorption bands that confirm its structural features.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Weak to medium bands typically appearing above 3000 cm⁻¹.

Alkyl C-H Stretching: Bands corresponding to the methyl group, expected in the 2850-2960 cm⁻¹ region.

C=C and C=N Ring Stretching: A series of sharp, medium-to-strong absorptions in the 1400-1650 cm⁻¹ region, which are characteristic of the quinoline aromatic system.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds, occurring in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. The pattern of the out-of-plane bands can sometimes help determine the substitution pattern on the aromatic ring.

C-Cl and C-Br Stretching: Strong to medium absorptions in the fingerprint region, typically below 800 cm⁻¹. The C-Cl stretch is often found in the 700-800 cm⁻¹ range, while the C-Br stretch appears at lower frequencies, usually between 500 and 600 cm⁻¹. researchgate.net

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Alkyl C-H Stretch 2850 - 2960
C=C and C=N Ring Stretch 1400 - 1650
C-Cl Stretch 700 - 800

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of conjugated systems by measuring the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. The quinoline ring system is a conjugated aromatic heterocycle that exhibits characteristic π → π* electronic transitions.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show multiple absorption bands. Studies on related quinoline derivatives, such as 2-chloro-3-methylquinoline, show characteristic absorptions in the 200-400 nm range. researchgate.net The spectrum of this compound would likely feature two or three main absorption maxima (λ_max), corresponding to different π → π* transitions within the bicyclic aromatic system. The positions and intensities of these bands are influenced by the substituents (Br, Cl, and CH₃), which act as auxochromes, potentially causing shifts in the absorption wavelengths (bathochromic or hypsochromic shifts) compared to unsubstituted quinoline.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsion angles within the molecule.

This analysis would unequivocally confirm the substitution pattern on the quinoline ring and reveal the planarity of the bicyclic system. For instance, analysis of a related compound, 8-Bromo-2-methyl-quinoline, showed a nearly planar quinoline system with a dihedral angle of only 0.49° between the benzene (B151609) and pyridine (B92270) rings. nih.gov X-ray crystallography would also elucidate the intermolecular interactions, such as π-π stacking or halogen bonding, that govern how the molecules pack together in the crystal lattice. nih.gov While no public crystal structure is currently available for this compound, this method remains the gold standard for obtaining its precise solid-state architecture.

Computational and Theoretical Investigations of 6 Bromo 7 Chloro 8 Methylquinoline

Quantum Chemical Calculations (Density Functional Theory - DFT, Time-Dependent DFT - TD-DFT) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and optimizing the molecular geometry of organic molecules. For a compound like 6-Bromo-7-chloro-8-methylquinoline, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation in the gas phase. This process involves minimizing the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

These optimized geometric parameters are crucial for understanding the molecule's steric and electronic properties. For instance, studies on similar molecules like 6-chloroquinoline (B1265530) have successfully used DFT to correlate calculated structural parameters with experimental data. Time-Dependent DFT (TD-DFT) is an extension used to investigate excited states, allowing for the prediction of electronic absorption spectra (UV-Vis).

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that provides insights into chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, in quinoline (B57606) derivatives, the HOMO and LUMO are distributed over the entire quinoline ring system. The presence of electron-withdrawing groups (like bromine and chlorine) and an electron-donating group (methyl) would modulate the energy levels and distribution of these orbitals, thereby influencing the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Bromo-Substituted Heterocycle (Note: This data is for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine and serves as an example of typical FMO analysis results.)

ParameterEnergy (eV)
EHOMO-3.1033
ELUMO-0.7442
Energy Gap (ΔE)2.3591
Data sourced from a DFT study on a related bromo-substituted heterocyclic compound.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) correspond to areas rich in electrons and are prone to electrophilic attack. These are often found around electronegative atoms like nitrogen and chlorine. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack, while green areas represent neutral potential.

For this compound, an MEP analysis would likely show a significant negative potential around the nitrogen atom of the quinoline ring, making it a primary site for protonation and hydrogen bonding. The regions around the halogen atoms (bromine and chlorine) would also exhibit negative potential, while the hydrogen atoms of the methyl group and the aromatic ring would show positive potential. This mapping is invaluable for predicting how the molecule will interact with biological receptors or other reactants.

Atomic charge analysis quantifies the distribution of electrons among the atoms in a molecule. Methods like Mulliken or Natural Population Analysis (NPA) are used to calculate these charges based on the optimized molecular geometry. The resulting atomic charges help in understanding the electrostatic interactions and reactivity of different parts of the molecule.

From this data, various global reactivity descriptors can be calculated, providing a quantitative measure of chemical reactivity and stability. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

For this compound, the nitrogen, bromine, and chlorine atoms would be expected to carry negative charges, while the carbon and hydrogen atoms would have varying degrees of positive charge. These values help in predicting sites for specific chemical reactions.

Table 2: Illustrative Global Reactivity Descriptors for a Related Compound (Note: This data is for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine and is for illustrative purposes.)

ParameterDefinition
Electronegativity (χ)χ = - (EHOMO + ELUMO) / 2
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2
Chemical Softness (S)S = 1 / η
Electrophilicity Index (ω)ω = μ2 / 2η (where μ ≈ -χ)
Formulas based on DFT principles.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Biological and Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively.

To develop a QSAR/QSPR model for a series of compounds including this compound, one would first calculate a wide range of molecular descriptors for each molecule. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological. Statistical methods, such as multiple linear regression, are then used to build a model that predicts the activity or property of interest. For instance, a QSAR study on quinoline derivatives might aim to predict their antibacterial or anticancer activity based on these descriptors. Such models are crucial in drug discovery for predicting the efficacy of new, unsynthesized compounds.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a biological target, typically a protein or enzyme, to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on their binding affinity.

For this compound, docking studies could be performed against various known antibacterial or anticancer targets, such as DNA gyrase or specific kinases. The results would provide insights into the binding mode, key interacting amino acid residues (e.g., through hydrogen bonds, hydrophobic interactions), and a predicted binding energy (scoring function), which indicates the strength of the interaction.

Molecular dynamics (MD) simulations can then be used to refine the docked complex, providing a dynamic view of the interaction over time and assessing the stability of the ligand-protein complex in a simulated physiological environment.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling for Drug-Likeness Assessment

In silico ADMET prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug development to assess a molecule's potential to become a viable drug.

For this compound, various ADMET properties would be predicted using established models:

Absorption: Parameters like Caco-2 permeability and human intestinal absorption would be estimated.

Distribution: Predictions would include plasma protein binding and blood-brain barrier penetration.

Metabolism: The models would identify potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Properties related to the elimination of the compound from the body would be assessed.

Toxicity: Predictions for potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities would be made.

Furthermore, drug-likeness is often evaluated based on rules like Lipinski's Rule of Five. Publicly available data for a positional isomer, 6-bromo-4-chloro-8-methylquinoline (B1438718), predicts an XlogP value of 3.9, which adheres to Lipinski's rule (logP < 5), suggesting good oral bioavailability.

Table 3: Example of Predicted ADMET-related Properties for an Isomer of the Target Compound (Note: This data is for 6-bromo-4-chloro-8-methylquinoline and serves as an example.)

PropertyPredicted Value
Molecular FormulaC10H7BrClN
Monoisotopic Mass254.94504 Da
XlogP3.9
Data sourced from PubChem.

Prediction of Spectroscopic Properties from Theoretical Models for Experimental Validation

Theoretical models are instrumental in predicting the spectroscopic characteristics of novel compounds like this compound, offering insights that can guide and corroborate experimental findings. The primary methods employed for these predictions are DFT for nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and TD-DFT for ultraviolet-visible (UV-Vis) spectroscopy. These computational approaches allow for the analysis of a molecule's electronic structure and vibrational modes, which are directly related to its spectroscopic signatures.

In typical computational studies of quinoline derivatives, the process begins with the optimization of the molecule's geometry to find its most stable conformation. nih.gov Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) or 6-31G** are commonly used for this purpose. nih.govresearchgate.net Once the optimized geometry is obtained, further calculations can be performed to predict the various spectra.

Predicted ¹H and ¹³C NMR Spectra:

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). researchgate.netdergipark.org.tr These theoretical chemical shifts can be compared with experimental data, often showing a strong correlation. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl group protons. The substitution pattern on the quinoline core, with a bromine at position 6, a chlorine at position 7, and a methyl group at position 8, would significantly influence the chemical shifts of the remaining protons on the ring. Similarly, the ¹³C NMR spectrum would provide valuable information about the electronic environment of each carbon atom in the molecule.

Below is an illustrative table of the type of data that would be generated from such a computational study. The values are hypothetical and serve only to demonstrate the format and nature of the predicted data.

Table 1: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound Calculated using DFT/B3LYP/6-311++G(d,p) in a suitable solvent model.

¹H NMR
Atom Predicted Chemical Shift (δ, ppm)
H-2 Value
H-3 Value
H-4 Value
H-5 Value

¹³C NMR

Atom Predicted Chemical Shift (δ, ppm)
C-2 Value
C-3 Value
C-4 Value
C-4a Value
C-5 Value
C-6 Value
C-7 Value
C-8 Value
C-8a Value

Predicted Infrared (IR) Spectrum:

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. nih.gov These calculations help in assigning the various vibrational modes, such as stretching and bending of different bonds (C-H, C=C, C-N, C-Br, C-Cl). dergipark.org.tr The predicted frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the computational methods. dergipark.org.tr For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic ring and the methyl group, the quinoline ring vibrations, and the C-Cl and C-Br stretching frequencies.

The following table illustrates the kind of detailed assignments that a computational analysis would provide.

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for this compound Calculated using DFT/B3LYP/6-311++G(d,p) with appropriate scaling factors.

Vibrational Mode Predicted Frequency (cm⁻¹)
C-H stretch (aromatic) 3100-3000
C-H stretch (methyl) 2980-2900
C=N stretch Value
C=C stretch (ring) 1600-1450
C-H in-plane bend 1300-1000
C-H out-of-plane bend 900-750
C-Cl stretch Value

Predicted UV-Vis Spectrum:

The electronic absorption properties are typically predicted using TD-DFT calculations. researchgate.net This method provides information about the electronic transitions between molecular orbitals, which correspond to the absorption of UV-Vis light. The calculations yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the predicted UV-Vis spectrum would be influenced by the π-electron system of the quinoline ring and the electronic effects of the halogen and methyl substituents.

An example of how this data would be presented is shown below.

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound Calculated using TD-DFT/B3LYP/6-311++G(d,p) in a suitable solvent model.

Transition Predicted λmax (nm) Oscillator Strength (f)
S₀ → S₁ Value Value
S₀ → S₂ Value Value

Biological and Medicinal Chemistry Applications of 6 Bromo 7 Chloro 8 Methylquinoline Derivatives

Exploration of Quinoline (B57606) Scaffolds in Modern Drug Discovery and Development

Quinoline and its derivatives are a significant class of compounds in drug discovery, known for their presence in a variety of biologically active molecules. The versatility of the quinoline ring system allows for structural modifications that can fine-tune its pharmacological properties. These derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. nih.gov The introduction of substituents such as bromine, chlorine, and methyl groups onto the quinoline core can significantly influence the compound's biological activity. acs.org

Anticancer Activities and Proposed Mechanisms of Action

Quinoline derivatives have emerged as a promising class of anticancer agents. The presence of halogen atoms at specific positions on the quinoline ring has been shown to enhance their cytotoxic effects against cancer cells. nih.gov

Derivatives of 6-Bromo-7-chloro-8-methylquinoline have been investigated for their ability to inhibit the proliferation and growth of various cancer cell lines. Studies on similar quinoline derivatives have demonstrated significant antiproliferative activity. For instance, brominated methoxyquinolines and nitrated bromoquinolines have shown potent inhibitory effects against cancer cell lines such as C6, HeLa, and HT29. nih.gov The substitution pattern on the quinoline ring is critical, with the presence and position of bromine atoms playing a key role in the observed antiproliferative activity. nih.gov

Research on related quinoline compounds has shown that they can inhibit the proliferation of cancer cell lines like HeLa (cervical cancer) and MCF-7 (breast cancer). For example, certain 6-bromo quinazoline (B50416) derivatives have shown a more potent cytotoxic effect on MCF-7 and SW480 cell lines compared to the established drug Erlotinib. nih.gov

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives

CompoundCell LineIC50 (µM)Reference
6-bromo quinazoline derivative (8a)MCF-715.85 ± 3.32 nih.gov
6-bromo quinazoline derivative (8a)SW48017.85 ± 0.92 nih.gov
ErlotinibMCF-79.9 ± 0.14 nih.gov
6,8-dibromo-5-nitroquinoline (17)C650.0 nih.gov
6,8-dibromo-5-nitroquinoline (17)HT2926.2 nih.gov
6,8-dibromo-5-nitroquinoline (17)HeLa24.1 nih.gov

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

The anticancer mechanism of quinoline derivatives often involves their interaction with DNA and critical cellular pathways. Some chemotherapy agents function by directly inhibiting DNA or RNA synthesis or by impacting key proteins involved in the cell cycle. nih.gov Certain quinoline derivatives have been found to interact with DNA, with intercalation being a probable binding mode. researchgate.net This interaction can lead to the inhibition of enzymes crucial for DNA replication and repair, such as human topoisomerase I. nih.gov The binding of these compounds to DNA can cause changes in its viscosity and lead to cell cycle arrest and apoptosis. researchgate.net

A desirable characteristic of any potential anticancer drug is its ability to selectively target cancer cells while sparing normal, healthy cells. Studies on 6-bromo quinazoline derivatives have indicated a degree of selectivity. For instance, one derivative (8a) showed significantly less cytotoxic effect on the normal cell line (MRC-5) compared to the MCF-7 and SW480 cancer cell lines, suggesting appropriate selectivity between tumorigenic and non-tumorigenic cells. nih.gov Similarly, glycoconjugates of 8-aminoquinoline (B160924) have demonstrated improved selectivity for cancer cells over healthy cells. mdpi.com This selectivity is a crucial factor in enhancing the anticancer potential of these compounds.

Antimicrobial and Antiviral Properties of Functionalized Derivatives

Beyond their anticancer properties, quinoline derivatives have been extensively studied for their antimicrobial and antiviral activities. The structural features of these compounds, including the presence of halogens, contribute to their ability to disrupt microbial functions.

Quinoline derivatives have shown promise as antibacterial agents. For example, cinnoline (B1195905) derivatives, which are structurally related to quinolines, have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to the interference with bacterial DNA synthesis or the disruption of the cell membrane's integrity. While direct studies on the antibacterial efficacy of this compound are not extensively available, the known antimicrobial properties of the broader quinoline class suggest its potential in this area.

Investigations into Antiviral Potential

While specific studies focusing exclusively on the antiviral potential of this compound are not extensively detailed in the provided search results, the broader class of 8-hydroxyquinoline (B1678124) derivatives has been investigated for activity against various viruses, including HIV. researchgate.net The mechanism of action for the antiviral effects of these compounds is often attributed to their ability to chelate metal ions that are crucial for the function of viral enzymes. The structural features of this compound, including its halogenated and methylated quinoline core, make it a candidate for further investigation in the context of antiviral drug discovery. The exploration of quinoline derivatives as antiviral agents remains an active area of research, with the potential for developing novel therapeutics against a range of viral pathogens.

Antimalarial Potential and Efficacy Against Parasitic Strains

The quinoline core is famously a cornerstone of antimalarial drug discovery, with compounds like chloroquine (B1663885) and quinine (B1679958) being prominent examples. The efficacy of quinoline-based compounds against parasitic strains, particularly Plasmodium falciparum, the causative agent of malaria, is well-documented. Although direct studies on the antimalarial activity of this compound were not identified in the search results, the structural analogy to known antimalarial quinolines suggests its potential in this area. The presence of halogens on the quinoline ring is a common feature in many potent antimalarial agents, influencing factors such as drug accumulation in the parasite's food vacuole and inhibition of hemozoin formation. Further research is warranted to evaluate the specific efficacy of this compound and its derivatives against various parasitic strains.

Enzyme Inhibition Studies and Molecular Target Identification

The biological activity of quinoline derivatives is often mediated through their interaction with specific enzymes. Identifying these molecular targets is a crucial step in understanding their mechanism of action and for the rational design of more potent and selective inhibitors.

Activity Against NAD(P)H:quinone oxidoreductase (NQO1)

NAD(P)H:quinone oxidoreductase (NQO1) is a flavoprotein that plays a role in the detoxification of quinones and has been implicated in cancer chemotherapy. A study on 6-arylamino-5,8-quinolinediones and 6-chloro-7-arylamino-5,8-isoquinolinediones demonstrated that these compounds can modulate the activity of NQO1. nih.gov Certain derivatives were found to be comparable modulators of NQO1 activity. nih.gov This suggests that the quinoline core can serve as a scaffold for developing NQO1-targeted agents. The specific substitution pattern of this compound would likely influence its interaction with the NQO1 active site, and further studies are needed to determine its precise effect on this enzyme.

Table 2: Investigated Quinoline Derivatives and their Effect on NQO1

Compound ClassEffect on NQO1 Activity
6-arylamino-5,8-quinolinedionesModulatory nih.gov
6-chloro-7-arylamino-5,8-isoquinolinedionesModulatory nih.gov

General Enzyme Binding Affinity and Modulation of Cellular Pathways

Derivatives of the quinoline scaffold are recognized for their broad range of biological activities, which stem from their ability to interact with various enzymes and modulate key cellular pathways. nih.gov While specific studies on this compound are not extensively detailed in publicly available research, the behavior of analogous quinoline-based compounds provides a strong framework for understanding its potential biological role. Quinoline derivatives have been shown to function as inhibitors of several critical enzyme families, including kinases and DNA methyltransferases (DNMTs). nih.govnih.gov

The general mechanism often involves the quinoline structure acting as a scaffold that presents substituents in a specific spatial orientation to fit into the active or allosteric sites of enzymes. For instance, certain quinoline-based compounds have been identified as potent inhibitors of protein kinases, which are pivotal in cellular signal transduction pathways regulating cell proliferation, differentiation, and survival. nih.gov Overactivity of these pathways is a common feature in various diseases, including cancer.

Furthermore, some quinoline derivatives exhibit inhibitory activity against DNA methyltransferases. nih.gov These enzymes are crucial for the epigenetic regulation of gene expression. nih.gov In cancer, hypermethylation of tumor suppressor gene promoters leads to their silencing. Inhibitors of DNMTs can reverse this process, reactivating the expression of these critical genes. The mechanism for some quinoline-based inhibitors involves intercalation into DNA, which in turn alters the DNA structure and prevents the enzyme from binding and carrying out its methylation function. nih.gov Given the established ability of the quinoline ring to intercalate with DNA, it is plausible that derivatives of this compound could modulate the activity of DNA-interacting enzymes. nih.gov

Quinoline derivatives have also been investigated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair. researchgate.net The design of these inhibitors often relies on the quinoline core to establish a specific conformation, sometimes stabilized by intramolecular hydrogen bonds, which is necessary for binding to the enzyme's active site. researchgate.net The varied biological activities of quinoline compounds underscore their potential as versatile scaffolds in drug discovery. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Substituted Quinolines

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are therefore crucial in the rational design of new therapeutic agents to optimize their potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Impact of Halogen Substitutions (Bromine, Chlorine) on Biological Activity and Metabolic Stability

Halogenation is a common strategy in medicinal chemistry to modulate the biological activity and metabolic properties of a lead compound. The introduction of halogen atoms such as bromine and chlorine onto the quinoline scaffold can significantly influence the molecule's lipophilicity, electronic distribution, and ability to form halogen bonds, thereby affecting its binding affinity to target proteins and its metabolic stability. acs.orgnih.gov

The presence of bromo and chloro substituents on the quinoline ring has been shown to be compatible with or even enhance biological activity in various contexts. For example, studies on certain quinoline-chalcone hybrids have indicated that chloro or bromo substituents help retain anticancer activity. nih.gov In the context of antitumor agents, halogenated 4-(3,3-dimethyl-1-triazeno)quinolines have been synthesized and tested, with an 8-chloro derivative showing significant activity against murine leukemias. nih.gov This suggests that the position and nature of the halogen are critical determinants of the biological effect.

From a metabolic stability perspective, halogenation can be a double-edged sword. Introducing halogens can block sites of metabolism that are susceptible to oxidation by cytochrome P450 enzymes, thus increasing the compound's half-life. nih.gov However, the specific position of the halogen is critical, as it can also direct metabolism to other parts of the molecule or potentially lead to the formation of reactive metabolites. Improving metabolic stability is a key goal in drug design, and extensive studies are often undertaken to understand how different substitution patterns affect clearance by metabolic enzymes like aldehyde oxidase. nih.gov

The following table summarizes the impact of halogen substitutions on the properties of quinoline derivatives based on general findings in the field.

PropertyEffect of Bromine/Chlorine SubstitutionRationale
Lipophilicity Generally increasedHalogens are more lipophilic than hydrogen, which can enhance membrane permeability and cellular uptake.
Binding Affinity Can be increasedHalogens can participate in specific interactions within a protein's binding pocket, such as halogen bonding, which can improve affinity.
Metabolic Stability Can be increased or decreasedCan block metabolically labile positions, but can also introduce new metabolic liabilities depending on the substitution pattern. nih.gov
Biological Activity Highly dependent on position and targetIn some cases, halogenation is essential for potency, while in others it may be detrimental. nih.govnih.gov

Influence of Methyl Group Position and Stereochemistry on Biological Efficacy

The position of a methyl group on the quinoline ring can have a profound impact on the biological efficacy of the compound. This is primarily due to steric and electronic effects that influence how the molecule interacts with its biological target.

SAR studies on various quinoline derivatives have demonstrated that a methyl group can act as a crucial pharmacophoric element or, conversely, as a source of steric hindrance that prevents optimal binding. For instance, in a series of PARP-1 inhibitors based on a quinoline-8-carboxamide (B1604842) scaffold, the introduction of a methyl group at the 2-position was found to increase potency. researchgate.net In another example, the introduction of a methyl group into the 3 or 4 position of pyridine (B92270) (a component of the quinoline structure) was found to increase reaction rates in a catalytic study, while substitution at the 2-position decreased the rate, highlighting the positional importance of the methyl group.

The stereochemistry of the methyl group, particularly when it is part of a larger, chiral substituent, can also be critical. Even subtle changes in the spatial orientation of a methyl group can lead to significant differences in biological activity, suggesting that a precise alignment within the target's binding pocket is necessary for optimal efficacy.

The table below illustrates the influence of methyl group positioning on the activity of quinoline derivatives from a representative study.

Compound SeriesMethyl Group PositionObserved Effect on ActivityReference
Quinoline-8-carboxamides2-positionIncreased potency as PARP-1 inhibitors researchgate.net
Pyridines/Quinolines (catalytic study)2-positionDecreased reaction rate
Pyridines/Quinolines (catalytic study)3- or 4-positionIncreased reaction rate

Rational Design Principles for Enhanced Potency, Selectivity, and Reduced Off-Target Effects

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to develop new drugs with improved therapeutic profiles. nih.gov For quinoline-based compounds, this involves a systematic approach that integrates SAR data, computational modeling, and a deep understanding of the target's biology to enhance potency and selectivity while minimizing off-target effects.

A key principle is the iterative optimization of a lead compound. This process often begins with a quinoline scaffold that has shown some desired biological activity. Medicinal chemists then synthesize a series of analogs with systematic modifications to the substitution pattern. For example, different functional groups might be introduced at various positions on the quinoline ring to probe the chemical space around the target's binding site.

Computational tools, such as molecular docking and molecular dynamics simulations, play a vital role in this process. nih.gov These methods can predict how a designed molecule will bind to its target protein, providing insights into the key interactions that contribute to its affinity and selectivity. This in silico analysis helps to prioritize the synthesis of compounds that are most likely to have the desired properties, saving time and resources. nih.gov

The design of selective inhibitors is a major goal, as off-target effects are a common cause of adverse drug reactions. By understanding the structural differences between the intended target and other related proteins, it is possible to design molecules that bind preferentially to the target. For example, if a kinase inhibitor is being developed, it is important to ensure that it does not significantly inhibit other kinases that have important physiological roles.

Ultimately, the goal of rational design is to create a molecule with an optimal balance of properties, including high potency against the intended target, selectivity over other proteins, and favorable pharmacokinetic characteristics such as good oral bioavailability and appropriate metabolic stability. nih.gov

Role of 6 Bromo 7 Chloro 8 Methylquinoline As a Versatile Synthetic Building Block

Precursor for the Synthesis of More Complex Organic Molecules

As a dihalogenated quinoline (B57606) derivative, 6-Bromo-7-chloro-8-methylquinoline is structurally primed for a variety of cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The presence of both a bromine and a chlorine atom offers the potential for regioselective reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. aablocks.com The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions could allow for sequential, site-specific modifications.

However, a detailed review of published scientific literature and patent databases reveals a lack of specific examples or detailed research findings where this compound has been explicitly used as a precursor for the synthesis of more complex organic molecules. While the general utility of haloquinolines in palladium-catalyzed reactions is well-established, specific applications of this particular compound are not documented. aablocks.comacs.org

Intermediate in the Synthesis of Advanced Pharmaceutical Agents

The quinoline core is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial properties. nih.gov The substitution pattern of this compound, featuring halogen and methyl groups, could influence its pharmacokinetic and pharmacodynamic properties if incorporated into a larger, biologically active molecule. Halogen atoms can modulate lipophilicity and metabolic stability, while a methyl group can influence binding interactions with biological targets.

Despite the therapeutic potential of quinoline derivatives, there is no specific information in the scientific literature detailing the use of this compound as an intermediate in the synthesis of advanced pharmaceutical agents.

Applications in Materials Science for Novel Electronic and Optical Properties

Quinoline-based structures are of interest in materials science, particularly for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other materials with unique electronic and optical properties. beilstein-journals.orgtandfonline.comacs.orgacs.orgrsc.org The photophysical properties of these materials, such as their absorption and emission wavelengths, can be tuned by altering the substituents on the quinoline ring. The electron-withdrawing nature of the halogen atoms and the electronic influence of the methyl group in this compound could theoretically contribute to desirable photophysical characteristics. beilstein-journals.org

A search of the available literature did not yield any studies specifically investigating the electronic or optical properties of this compound or its application in materials science.

Development of Molecular Probes for Biochemical Pathway Investigations

Fluorescent molecular probes are essential tools for visualizing and studying biochemical processes within living cells. researchgate.netresearchgate.netacs.org The quinoline scaffold is a common component of such probes due to its inherent fluorescence and the ease with which its properties can be chemically modified. researchgate.netnih.govacs.org The design of these probes often involves creating donor-acceptor systems to achieve desirable characteristics like large Stokes shifts or "turn-on" fluorescence in response to specific biological analytes or environments. acs.org

There are currently no published research findings on the development or use of this compound as a molecular probe for investigating biochemical pathways.

Integration into Photoremovable Protecting Group Design

Photoremovable protecting groups (PPGs), or "caging" groups, are molecules that can be cleaved with light to release a biologically active substance with high spatial and temporal control. researchgate.netacs.org Quinoline derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), have been successfully developed as PPGs that can be triggered by one- or two-photon excitation. nih.govresearchgate.netacs.org The efficiency of these PPGs is highly dependent on their substitution pattern.

Specific research on the integration of the this compound scaffold into a photoremovable protecting group design has not been reported in the scientific literature.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes with Improved Atom Economy

Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often involve harsh conditions, hazardous reagents, and produce significant waste, leading to poor atom economy. rsc.orgjocpr.com The future synthesis of 6-Bromo-7-chloro-8-methylquinoline should prioritize green chemistry principles. ijpsjournal.com

Key areas for development include:

One-Pot Syntheses: Designing multi-component reactions where the starting materials (e.g., a suitably substituted aniline, a carbonyl compound, and a source of the C2-C3 fragment) react in a single vessel can significantly reduce waste and improve efficiency. acs.org

Catalytic Approaches: The use of transition-metal catalysts (e.g., nickel, copper, gold) or even metal-free catalysts can enable milder reaction conditions and higher selectivity. organic-chemistry.orgrsc.org For instance, nickel-catalyzed dehydrogenative coupling reactions are emerging as a sustainable method for quinoline synthesis. organic-chemistry.org

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction times and improve yields in the synthesis of quinoline derivatives, representing a greener alternative to conventional heating. tandfonline.com

Atom-Economical Reactions: Strategies like [4+2] cycloadditions starting from nitroaromatics can offer a more direct and atom-economical pathway to functionalized quinolines, minimizing the loss of atoms as byproducts. rsc.orgrsc.org An electrocatalytic, metal-free [4+2] annulation approach has also been reported for constructing fused quinoline frameworks, highlighting a sustainable direction. acs.org

A hypothetical sustainable synthesis for this compound could involve a one-pot reaction utilizing a recyclable catalyst and a green solvent system.

PropertyDescription
Molecular Formula C₁₀H₇BrClN
Molecular Weight 256.53 g/mol
CAS Number 1033202-16-2

Exploration of Uncharted Reactivity Modes and Novel Catalytic Transformations for Derivatization

The reactivity of the this compound core is ripe for exploration. The interplay of the halogen and methyl substituents can direct a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Future research should focus on:

C-H Activation: Modern catalytic methods allow for the direct functionalization of C-H bonds, which is a highly atom-economical approach to derivatization. nih.gov The methyl group and the aromatic protons on the quinoline ring could be targets for such transformations.

Cross-Coupling Reactions: The bromo and chloro substituents are ideal handles for well-established cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the quinoline ring, enhanced by the halo substituents, could facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups. mdpi.com

Photoredox Catalysis: Visible-light-mediated reactions can enable novel transformations under mild conditions, potentially accessing reactive intermediates and reaction pathways not achievable with traditional thermal methods.

Integration of Advanced Computational Modeling for Rational Design and Lead Optimization of Derivatives

Computational chemistry offers powerful tools to guide the synthesis and evaluation of new this compound derivatives, saving time and resources. mdpi.comnih.gov

Key computational approaches include:

Density Functional Theory (DFT) Studies: DFT calculations can predict the electronic properties, reactivity, and spectroscopic characteristics of the molecule and its derivatives, providing insights into its chemical behavior. rsc.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be developed to correlate the structural features of derivatives with their biological activity, guiding the design of more potent compounds. nih.govmdpi.com

Molecular Docking and Dynamics: These simulations can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors, helping to elucidate their mechanism of action and optimize their interactions. nih.gov

Pharmacophore Modeling: This approach can identify the essential three-dimensional arrangement of chemical features required for biological activity, which can then be used to design novel molecules with improved properties. researchgate.net

Expanding the Scope of Biological Targets and Therapeutic Applications through Scaffold Diversification

The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. benthamdirect.com Diversification of the this compound scaffold could lead to new therapeutic agents.

Potential therapeutic areas to explore include:

Anticancer Agents: Many quinoline derivatives are known to exhibit anticancer activity by targeting pathways like EGFR and HER-2 or acting as proteasome inhibitors. rsc.orgnih.gov The unique substitution pattern of this compound could be exploited to develop novel kinase inhibitors or other anticancer agents. acs.org

Antimicrobial Agents: Quinolines have a long history as antimalarial and antibacterial agents. nih.gov Novel derivatives could be designed and screened for activity against drug-resistant strains of bacteria and other pathogens.

Antiviral Agents: Some quinoline derivatives have shown promise as inhibitors of viral replication, including for HIV. nih.gov

Neurodegenerative Diseases: The quinoline scaffold is also being investigated for its potential in treating neurodegenerative diseases like Alzheimer's. benthamdirect.com

Design and Development of Next-Generation Quinoline-Based Bioactive Compounds with Tailored Efficacy and Selectivity

The ultimate goal is to translate the potential of the this compound scaffold into next-generation bioactive compounds with superior efficacy and selectivity.

This will involve:

Scaffold Hopping: This strategy involves modifying the quinoline core to identify new, related scaffolds that may have improved properties, such as better solubility or a more favorable safety profile. nih.govacs.org

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how changes in the chemical structure of this compound derivatives affect their biological activity is crucial for designing more potent and selective compounds. nih.gov

Hybrid Molecules: Combining the this compound scaffold with other known pharmacophores can lead to hybrid molecules with dual modes of action or improved pharmacokinetic properties. nih.gov

Targeted Drug Delivery: The development of drug delivery systems that can specifically deliver quinoline-based agents to the site of action could enhance their therapeutic efficacy while minimizing side effects.

Q & A

Basic: What are the optimal synthetic routes for 6-bromo-7-chloro-8-methylquinoline, considering the reactivity of halogen and methyl substituents?

Methodological Answer:
The synthesis of this compound requires careful selection of halogenation and methylation sequences. Bromination at position 6 and chlorination at position 7 must account for steric and electronic effects. A plausible approach involves:

  • Quinoline core functionalization : Start with 8-methylquinoline as a precursor.
  • Directed halogenation : Use bromine in acetic acid for bromination at position 6, leveraging the directing effects of the methyl group. Subsequent chlorination at position 7 may require a Friedel-Crafts-like reaction with AlCl₃ and Cl₂ gas .
  • Reaction monitoring : Track regioselectivity via TLC and confirm with NMR (¹H/¹³C) to resolve potential byproducts from competing substitution patterns.

Advanced: How can regioselectivity challenges during the introduction of bromine and chlorine substituents be mitigated?

Methodological Answer:
Regioselectivity is influenced by the electron-donating/withdrawing effects of existing substituents. For this compound:

  • Bromine positioning : The methyl group at position 8 directs bromination to position 6 via steric hindrance and electronic activation. Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) to enhance selectivity .
  • Chlorine introduction : After bromination, chlorination at position 7 may require a Lewis acid catalyst (e.g., FeCl₃) to stabilize the transition state. Kinetic control (low temperature, short reaction time) minimizes overhalogenation .
  • Computational validation : DFT calculations can predict reactive sites by analyzing electron density maps and frontier molecular orbitals .

Basic: What biological activity mechanisms are hypothesized for halogenated quinolines like this compound?

Methodological Answer:
Halogenated quinolines often exhibit antimicrobial or anticancer activity. Proposed mechanisms include:

  • Enzyme inhibition : The compound may disrupt bacterial DNA gyrase or topoisomerase IV, similar to fluoroquinolones. Test via enzyme activity assays (e.g., gel electrophoresis for DNA supercoiling) .
  • Metal chelation : The quinoline core and halogens may chelate metal ions (e.g., Zn²⁺), disrupting metalloenzyme function. Use fluorescence quenching assays with metal-ion-binding probes .
  • Cellular uptake studies : Evaluate membrane permeability using lipophilicity indices (logP) and cell viability assays (MTT) in bacterial/mammalian cell lines .

Advanced: How does the substitution pattern (Br at 6, Cl at 7, Me at 8) influence structure-activity relationships (SAR) in quinoline derivatives?

Methodological Answer:
The unique substitution pattern enhances bioactivity through:

  • Steric effects : The 8-methyl group may improve binding pocket occupancy in target enzymes. Compare activity with 8-H analogs (e.g., 6-bromo-7-chloroquinoline) via IC₅₀ measurements .
  • Electronic effects : Bromine (σₚ = +0.26) and chlorine (σₚ = +0.23) increase electron withdrawal, stabilizing charge-transfer interactions with aromatic residues. Use Hammett plots to correlate substituent effects with activity .
  • Comparative studies : Benchmark against analogs like 7-bromo-8-methylquinoline (lower antimicrobial potency due to altered halogen positioning) to validate positional sensitivity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR (¹H/¹³C) : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from halogens and methyl groups.
    • Mass spectrometry (HRMS) : Confirm molecular weight (C₁₀H₈BrClN, ~260.5 g/mol) and isotopic patterns (Br/Cl signatures) .
  • X-ray crystallography : Resolve crystal packing and confirm substituent positions if single crystals are obtainable .
  • HPLC-PDA : Purity assessment (>95%) with a C18 column and acetonitrile/water gradient .

Advanced: How can researchers resolve contradictions in reported biological activity data for halogenated quinolines?

Methodological Answer:
Discrepancies often arise from structural nuances or assay variability. Strategies include:

  • Structural validation : Re-synthesize compounds using published protocols and confirm purity (HPLC, elemental analysis) to exclude batch-specific impurities .
  • Assay standardization : Use identical cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) and control compounds (e.g., ciprofloxacin) across studies .
  • Meta-analysis : Compare bioactivity trends across analogs (e.g., 6-bromo vs. 7-bromo derivatives) to isolate substituent-specific effects. Public databases like PubChem BioAssay provide cross-study data .

Advanced: What computational tools are recommended for predicting the reactivity and stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for substitution reactions. Software: Gaussian or ORCA .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DNA gyrase) using GROMACS or AMBER. Focus on halogen bonding (C–X⋯O/N) .
  • ADMET prediction : Use SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., CYP450 inhibition) and guide toxicity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.